2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14N6O4 and its molecular weight is 390.359. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, is primarily targeted towards kinase inhibitors . It has been used in the development of kinase inhibitors to treat a range of diseases, including cancer . Another potential target of this compound is the peroxisome proliferator-activated receptor α (PPARα) , a ligand-activated transcriptional factor involved in regulating fatty acid metabolism .
Mode of Action
This compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This allows the compound to direct its activity and selectivity to multiple oncogenic targets through focused chemical modification . In the case of PPARα, the compound forms a canonical hydrogen-bond network involving helix 12 in the ligand-binding domain (LBD), which is thought to be essential for PPARα activation .
Biochemical Pathways
The compound affects the mTOR signalling pathways, which are present in cancer cell growth and development . It also plays a role in the regulation of fatty acid metabolism through its interaction with PPARα .
Result of Action
The compound’s action results in the inhibition of kinase activity, which can lead to the treatment of various diseases, including cancer . Its interaction with PPARα leads to a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity .
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4/c26-17(10-13-6-8-15(9-7-13)25(28)29)22-23-12-20-18-16(19(23)27)11-21-24(18)14-4-2-1-3-5-14/h1-9,11-12H,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVXQDWCPOCXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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